molecular formula C7H10BrNO2S B2390995 4-(Methylsulfonimidoyl)phenol;hydrobromide CAS No. 2172185-52-1

4-(Methylsulfonimidoyl)phenol;hydrobromide

Cat. No.: B2390995
CAS No.: 2172185-52-1
M. Wt: 252.13
InChI Key: XMJFPHVAESHXNR-UHFFFAOYSA-N
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Description

4-(Methylsulfonimidoyl)phenol;hydrobromide is a chemical compound that has garnered significant attention in scientific research due to its potential therapeutic and industrial applications. This compound is characterized by the presence of a sulfonimidoyl group attached to a phenol ring, with a hydrobromide salt form enhancing its solubility and stability.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Methylsulfonimidoyl)phenol;hydrobromide typically involves the reaction of 4-hydroxybenzaldehyde with methylsulfonamide under specific conditions. The reaction is carried out in the presence of a base, such as sodium hydroxide, and a solvent like ethanol. The resulting product is then treated with hydrobromic acid to form the hydrobromide salt .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with careful control of reaction conditions to ensure high yield and purity. The final product is subjected to rigorous quality control measures to meet industry standards.

Chemical Reactions Analysis

Types of Reactions

4-(Methylsulfonimidoyl)phenol;hydrobromide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfonimidate derivatives.

    Reduction: Reduction reactions can convert the sulfonimidoyl group to a sulfonamide.

    Substitution: The phenol group can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are used.

    Substitution: Electrophilic substitution reactions often require acidic conditions and reagents like nitric acid or halogens.

Major Products Formed

    Oxidation: Sulfonimidate derivatives.

    Reduction: Sulfonamide derivatives.

    Substitution: Nitrated or halogenated phenol derivatives.

Scientific Research Applications

4-(Methylsulfonimidoyl)phenol;hydrobromide has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex organosulfur compounds.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its therapeutic potential in treating inflammatory diseases.

    Industry: Utilized in the production of polymers and other industrial materials

Mechanism of Action

The mechanism of action of 4-(Methylsulfonimidoyl)phenol;hydrobromide involves its interaction with specific molecular targets, such as enzymes. The sulfonimidoyl group can form covalent bonds with active site residues, inhibiting enzyme activity. This interaction disrupts normal biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

    4-(S-Methylsulfonimidoyl)phenol: Similar structure but with a different sulfonimidoyl configuration.

    Sulfonimidates: A broader class of compounds with similar sulfur (VI) centers.

Uniqueness

4-(Methylsulfonimidoyl)phenol;hydrobromide is unique due to its specific sulfonimidoyl configuration and hydrobromide salt form, which enhance its solubility and stability. This makes it particularly suitable for certain industrial and therapeutic applications.

Properties

IUPAC Name

4-(methylsulfonimidoyl)phenol;hydrobromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9NO2S.BrH/c1-11(8,10)7-4-2-6(9)3-5-7;/h2-5,8-9H,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XMJFPHVAESHXNR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=N)(=O)C1=CC=C(C=C1)O.Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10BrNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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